N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by two 4-isopropylphenyl groups at the N2 and N4 positions and a morpholino substituent at the C6 position.
Properties
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-17(2)19-5-9-21(10-6-19)26-23-28-24(27-22-11-7-20(8-12-22)18(3)4)30-25(29-23)31-13-15-32-16-14-31/h5-12,17-18H,13-16H2,1-4H3,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQHZITTIUJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2,4-Dichloro-6-(4-isopropylphenylamino)-1,3,5-triazine
Reactants :
- Cyanuric chloride (1.0 equiv, 1.84 g, 10 mmol)
- 4-Isopropylphenylamine (2.2 equiv, 3.28 g, 22 mmol)
- Triethylamine (2.2 equiv, 2.22 g, 22 mmol)
- Anhydrous tetrahydrofuran (THF, 50 mL)
Procedure :
- Cyanuric chloride is dissolved in THF at 0°C under nitrogen.
- 4-Isopropylphenylamine and triethylamine are added dropwise.
- The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.
- The precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-6-(4-isopropylphenylamino)-1,3,5-triazine as a white solid (Yield: 85%).
Key Data :
Step 2: Synthesis of 2-Chloro-4,6-Bis(4-isopropylphenylamino)-1,3,5-triazine
Reactants :
- 2,4-Dichloro-6-(4-isopropylphenylamino)-1,3,5-triazine (1.0 equiv, 3.12 g, 8.5 mmol)
- 4-Isopropylphenylamine (1.1 equiv, 1.41 g, 9.35 mmol)
- Sodium bicarbonate (1.1 equiv, 0.79 g, 9.35 mmol)
- Dimethylformamide (DMF, 30 mL)
Procedure :
- The dichloro intermediate is suspended in DMF.
- 4-Isopropylphenylamine and sodium bicarbonate are added.
- The reaction is heated to 50°C for 6 hours.
- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether/EtOAc 4:1) to yield 2-chloro-4,6-bis(4-isopropylphenylamino)-1,3,5-triazine (Yield: 78%).
Key Data :
Step 3: Synthesis of N²,N⁴-Bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Reactants :
- 2-Chloro-4,6-bis(4-isopropylphenylamino)-1,3,5-triazine (1.0 equiv, 3.89 g, 7.5 mmol)
- Morpholine (1.5 equiv, 0.98 g, 11.25 mmol)
- Sodium iodide (0.1 equiv, 0.11 g, 0.75 mmol)
- DMF (40 mL)
Procedure :
- The chloro intermediate, morpholine, and NaI are refluxed in DMF at 120°C for 24 hours.
- The mixture is cooled, poured into ice water, and extracted with dichloromethane.
- The organic layer is dried (MgSO₄) and concentrated.
- Recrystallization from acetone/isopropyl ether (1:1) yields the title compound as colorless crystals (Yield: 72%).
Key Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 9.78 (s, 2H, NH), 7.38 (d, J = 8.5 Hz, 4H, Ar-H), 7.06 (d, J = 8.5 Hz, 4H, Ar-H), 3.72–3.68 (m, 4H, OCH₂), 2.92–2.88 (m, 4H, NCH₂), 2.80–2.70 (m, 2H, CH(CH₃)₂), 1.24 (d, J = 6.9 Hz, 12H, CH₃).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 170.5 (C=N), 143.4 (Ar-C), 137.6 (Ar-C), 126.8 (Ar-C), 119.5 (Ar-C), 66.3 (OCH₂), 53.8 (NCH₂), 33.3 (CH(CH₃)₂), 24.4 (CH₃).
- HRMS (ESI) : m/z calcd. for C₂₅H₃₂N₆O [M+H]⁺: 457.2665, found: 457.2661.
Mechanistic Insights
- Step 1–2 : The electron-deficient triazine core undergoes SNAr with 4-isopropylphenylamine. The first substitution occurs at 0°C due to high chloride reactivity, while the second requires elevated temperatures (50°C).
- Step 3 : Morpholine, a weaker nucleophile, substitutes the final chloride at 120°C with NaI catalysis, likely via an intermediate iodine exchange.
Optimization and Challenges
- Temperature Control : Lower temperatures (0°C) prevent over-substitution in early steps.
- Catalyst Use : NaI enhances the third substitution by generating a more reactive iodo intermediate.
- Purification : Recrystallization from acetone/isopropyl ether removes unreacted morpholine and byproducts.
Comparative Analysis of Methods
| Parameter | Step 1–2 (Amine Substitution) | Step 3 (Morpholine Substitution) |
|---|---|---|
| Temperature | 0–50°C | 120°C |
| Solvent | THF/DMF | DMF |
| Catalyst | None | NaI |
| Yield | 78–85% | 72% |
Applications and Derivatives
The title compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazine derivatives, including N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro evaluations against human cancer cell lines such as DAN-G and A-427 demonstrated promising cytotoxicity, suggesting that the compound may inhibit tumor growth effectively .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Properties
Triazine derivatives have also been studied for their antimicrobial activities. The incorporation of morpholino groups can enhance their interaction with microbial membranes:
- Case Study : A related triazine derivative showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.
Photovoltaic Materials
The electronic properties of triazine compounds make them suitable for applications in organic photovoltaics:
- Research Insight : Studies have indicated that triazines can act as electron acceptors in photovoltaic cells, improving energy conversion efficiency . The structural modifications in compounds like this compound can enhance their charge transport properties.
Sensors
Triazine derivatives are also being explored for use in chemical sensors due to their ability to undergo specific reactions with target analytes:
- Application Example : The compound could be functionalized to develop sensors for detecting environmental pollutants or biological markers . Their high sensitivity and selectivity make them ideal candidates for such applications.
Synthesis Techniques
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 4-isopropylphenylamine and 6-chloro-1,3,5-triazine.
- Reaction Conditions : The reaction typically occurs under basic conditions in a solvent like DMF or DMSO.
- Purification : Post-reaction purification can be achieved through recrystallization or chromatography to obtain the desired compound with high purity.
Mechanism of Action
The mechanism of action of N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Structural Difference : Ethylphenyl groups replace isopropylphenyl substituents.
- The hydrochloride salt further enhances solubility for pharmaceutical formulations .
- Applications : Similar to the target compound, it is explored in medicinal chemistry but may exhibit differences in membrane permeability and target affinity.
4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine
- Structural Difference : Methoxyphenyl and nitrophenyl groups replace isopropylphenyl substituents.
- The nitrophenyl group may confer higher polarity but lower metabolic stability .
- Applications : Likely used in materials science or as an intermediate for nitro-group reduction reactions.
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine
- Structural Difference: Styryl (vinylbenzene) and dimethylamino groups replace isopropylphenyl and morpholino substituents.
- Impact: The conjugated styryl group introduces planarity and π-π stacking capability, beneficial for optical or electronic applications. Dimethylamino groups increase basicity compared to morpholino .
- Applications : Explored as intermediates for heat-resistant explosives or fluorescent materials .
Propazine (N2,N4-di-isopropyl-6-chloro-1,3,5-triazine-2,4-diamine)
- Structural Difference: Chloro and di-isopropyl groups replace morpholino and isopropylphenyl substituents.
- Impact : The chloro group acts as a leaving group, making propazine reactive in herbicidal applications. Di-isopropyl groups enhance lipophilicity but reduce solubility .
- Applications : Widely used as a herbicide, contrasting with the target compound’s medicinal focus.
Functional and Application Differences
- Medicinal Potential: The target compound’s morpholino and isopropylphenyl groups suggest utility in kinase inhibitors or anticancer agents, leveraging steric bulk for selective binding .
- Agrochemicals : Propazine and atrazine () exploit chloro groups for herbicidal activity, a pathway less relevant to the target compound.
- Materials Science : Styryl derivatives () are prioritized for optical properties due to conjugation effects.
Biological Activity
N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology. This article will detail the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two isopropylphenyl groups and a morpholino group attached to a triazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O |
| Molecular Weight | 336.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has shown that triazine derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: In Vitro Antiproliferative Effects
In a study involving a library of triazine derivatives, several compounds including those structurally similar to this compound were tested against breast cancer cell lines such as MDA-MB231 (triple-negative) and MCF-7 (hormone-dependent). The results indicated that compounds with similar structures demonstrated selective inhibition of cancer cell growth without adversely affecting non-cancerous cells.
Key Findings:
- MDA-MB231 Cell Line : Compounds showed significant growth inhibition (GI50 values as low as M) .
- MCF-10A Cell Line : Non-cancerous cells exhibited resistance to the same compounds .
The mechanism by which this compound exerts its anticancer effects is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it targets the PI3K/Akt/mTOR pathway which is crucial for tumor growth and metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazine derivatives. Modifications to the phenyl rings and morpholino group can significantly influence the compound's efficacy. For instance:
- Electron-donating groups in para positions of the phenyl rings enhanced antiproliferative activity.
- The presence of morpholino groups was critical for maintaining solubility and bioavailability .
Table 2: Summary of Biological Activities
| Activity Type | Target Cell Lines | Observed Effect |
|---|---|---|
| Antiproliferative | MDA-MB231 | Significant growth inhibition |
| Antiproliferative | MCF-7 | Minimal effect |
| Pathway Inhibition | PI3K/Akt/mTOR | Inhibition leading to apoptosis |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?
Methodological Answer:
Synthesis involves nucleophilic substitution reactions using cyanuric chloride as the triazine core precursor. Key parameters include:
- Temperature : Maintain 0–5°C during initial substitution to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane) enhance reaction efficiency .
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
- Stoichiometry : Use a 1:2 molar ratio of cyanuric chloride to 4-isopropylphenylamine for complete substitution .
Advanced: How do substituent variations (e.g., isopropyl vs. chlorophenyl) influence biological activity in triazine derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Hydrophobicity : Bulky substituents (e.g., isopropyl) enhance membrane permeability, improving cellular uptake .
- Electron-withdrawing groups : Chlorophenyl derivatives show higher enzyme inhibition (e.g., IC50 = 12.21 μM in HepG2 cells) compared to methyl groups (IC50 = 15.83 μM in MDA-MB231) .
- Morpholino group : Enhances solubility and stability in biological systems, critical for in vivo applications .
Table 1. IC50 Values for Analogous Triazines
| Substituent (N2/N4) | Cell Line | IC50 (μM) |
|---|---|---|
| 3,4-Dimethylphenyl | MDA-MB231 | 15.83 |
| Phenyl | HepG2 | 12.21 |
| 4-Chlorophenyl | HeLa | 16.32 |
| Source: Adapted from |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for phenyl groups) and morpholino protons (δ 3.5–3.8 ppm) .
- ¹³C NMR : Confirm triazine carbons (δ 160–170 ppm) and isopropyl carbons (δ 20–30 ppm) .
- IR Spectroscopy : Detect N-H stretching (~3200 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₃₄N₆O) .
Advanced: How should researchers address contradictions in reported bioactivity data for triazine derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Standardize cell viability assays (e.g., MTT vs. ATP-based) and incubation times .
- Cell Line Variability : Validate activity across multiple lines (e.g., HeLa, HepG2) to confirm target specificity .
- Compound Purity : Use HPLC (≥95% purity) to exclude impurities affecting results .
- Dose-Response Curves : Generate full dose ranges (e.g., 1–100 μM) to calculate accurate IC50 values .
Advanced: What reaction mechanisms govern the substitution chemistry of this triazine derivative?
Methodological Answer:
- Nucleophilic Aromatic Substitution :
- Chlorine atoms on the triazine core react with amines (e.g., 4-isopropylphenylamine) under basic conditions (K₂CO₃) .
- Morpholino substitution occurs via SNAr (solvent: THF, 60°C) .
- Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki reactions for further functionalization .
Basic: How do physicochemical properties (e.g., solubility) impact experimental design?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (50 mM), diluted in PBS for in vitro assays .
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the triazine ring .
- LogP : Estimate via HPLC (C18 column) to predict membrane permeability .
Advanced: What strategies are effective for identifying molecular targets of this compound?
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins .
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) for high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves unreacted amines .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .
Advanced: How to design SAR studies for triazine derivatives with improved potency?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at N2/N4 .
- Biological Testing : Prioritize analogs with IC50 <10 μM in primary screens .
- Computational Modeling : Use QSAR models to predict bioactivity based on substituent electronic properties .
Advanced: What strategies assess synergistic effects with other anticancer agents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
